Hexyl 3-(hexyloxy)-2-methylpropanoate
Description
Overview of Branched Esters and Ether-Containing Organic Compounds in Contemporary Chemical Research
Branched esters and ether-containing organic compounds are significant subjects of modern chemical research due to their versatile applications and unique properties. Esters, characterized by the R-COO-R' linkage, are fundamental to numerous industries, serving as solvents, plasticizers, fragrances, and flavorings. geeksforgeeks.orgresearchgate.netlibretexts.org Long-chain and branched esters are particularly valued in the formulation of high-performance lubricants, synthetic oils, and biofuels, where their molecular structure can be tailored to achieve desirable viscosity, low-temperature fluidity, and thermal stability. mdpi.comsrce.hr The branching in the hydrocarbon chain often disrupts crystal lattice formation, leading to lower pour points, a critical feature for lubricants operating in cold environments. srce.hrresearchgate.net
Concurrently, organic compounds containing ether linkages (R-O-R') are ubiquitous in both nature and industry. psiberg.com The ether bond is generally more chemically stable and less reactive than the ester bond. byjus.com This stability makes ether-containing compounds suitable for use as solvents, anesthetics, and as structural components in complex molecules and polymers. geeksforgeeks.org In materials science, the incorporation of ether groups can influence properties such as flexibility, solvency, and chemical resistance. The study of molecules that contain both ester and ether functionalities is a growing area of interest, as these compounds can exhibit a hybrid of properties derived from each group.
Structural Framework and Unique Features of Hexyl 3-(hexyloxy)-2-methylpropanoate
This compound is a complex molecule whose name precisely describes its structure. An analysis of its components reveals a carefully arranged architecture:
Propanoate: The core of the molecule is a three-carbon ester derived from propanoic acid.
Hexyl Ester: The ester is formed with a hexyl alcohol, resulting in a six-carbon alkyl chain (the R' group) attached to one of the oxygen atoms. This long alkyl chain contributes to the molecule's hydrophobicity and influences its physical properties, such as boiling point and viscosity.
2-methyl: A methyl group is attached to the second carbon of the propanoate backbone. This branching is a key feature that can lower the melting point and alter the compound's packing in the solid state compared to its linear counterpart. srce.hr
3-(hexyloxy): An ether linkage is present at the third carbon of the propanoate chain, connecting a six-carbon hexyl group via an oxygen atom. This "hexyloxy" group adds significant molecular weight and introduces the chemical stability characteristic of an ether.
The combination of these features in a single molecule is distinctive. It is simultaneously a branched ester and an ether-containing compound. This dual-functionality suggests a unique set of physicochemical properties, blending the reactivity of the ester group with the stability of the ether linkage, while the branched structure and long alkyl chains are expected to govern its bulk physical properties.
Academic Rationale for Investigating Complex Esters with Ether Linkages
The scientific motivation for investigating complex molecules like this compound is multifaceted. Such research is driven by both the pursuit of fundamental chemical knowledge and the potential for practical applications.
From an applied standpoint, the rationale is compelling. The synthesis of "designer molecules" with precisely tailored properties is a major goal in materials science and industrial chemistry. feedsfloor.com By combining the structural attributes of branched esters (e.g., good cold-flow properties, lubricity) with those of long-chain ethers (e.g., thermal stability, solvency), researchers aim to create novel compounds for specialized applications. srce.hr These could include:
Advanced Lubricants: Formulations that remain effective over a wide temperature range.
High-Performance Plasticizers: Additives that impart flexibility and durability to polymers.
Specialty Solvents: Media with specific solvency characteristics for chemical reactions or formulations.
Biodegradable Materials: The ester linkage offers a site for hydrolysis, potentially allowing for environmental degradation, a desirable trait for modern materials. srce.hr
Scope of the Research Outline: Theoretical and Experimental Investigations
A comprehensive investigation of this compound would encompass both theoretical and experimental approaches to fully characterize its structure and properties.
Theoretical Investigations: Computational chemistry would serve as a predictive tool. Methods such as Density Functional Theory (DFT) could be employed to model the molecule's three-dimensional geometry, determine bond lengths and angles, and predict its spectroscopic signatures. researchgate.net Theoretical calculations can also provide insights into the molecule's electronic structure and potential reaction pathways, guiding experimental work.
Experimental Investigations: The experimental scope would focus on synthesis, characterization, and property evaluation.
Synthesis: A multi-step synthesis would likely be required. A plausible route could involve the synthesis of a 3-(hexyloxy)-2-methylpropanoic acid precursor, followed by an esterification reaction with 1-hexanol. researchgate.netresearchgate.net
Structural Characterization: A suite of spectroscopic techniques would be essential to confirm the identity and purity of the synthesized compound. nih.govresearchgate.net
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy would be used to map the carbon-hydrogen framework and confirm the connectivity of the various alkyl chains, the methyl branch, and the positions of the ester and ether groups. st-andrews.ac.uk
Infrared (IR) Spectroscopy: IR analysis would identify the key functional groups, notably the strong carbonyl (C=O) stretch of the ester group (typically around 1735 cm⁻¹) and the C-O stretching vibrations of the ester and ether linkages (in the 1000-1300 cm⁻¹ region). fiveable.mespectroscopyonline.com
Mass Spectrometry (MS): MS would determine the molecular weight of the compound and provide fragmentation patterns that could further corroborate the proposed structure. nist.gov
Physicochemical Property Measurement: Key physical properties would be determined experimentally to understand the compound's behavior. This includes measuring its boiling point, density, viscosity at various temperatures, and solubility in a range of common solvents. mdpi.com
The following data tables provide context by showing typical properties and spectroscopic data for compounds that are structurally related to this compound.
Data Tables
Table 1: Physicochemical Properties of Structurally Related Esters
This table presents data for analogous ester compounds to illustrate the influence of molecular structure on physical properties. Data for this compound is not available and would need to be determined experimentally.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Key Structural Features |
| Hexyl Propionate | C₉H₁₈O₂ | 158.24 | 190 | Linear Ester |
| Hexyl 2-Methylpropanoate (B1197409) nist.gov | C₁₀H₂₀O₂ | 172.26 | Not widely reported | Branched Ester |
| Di-2-ethylhexyl Dodecanedioate srce.hr | C₂₈H₅₄O₄ | 454.72 | Not applicable (High) | Long-chain, branched diester |
Table 2: Predicted Spectroscopic Data Ranges for Key Functional Groups
This table outlines the expected regions for key signals in IR and NMR spectra for a molecule like this compound, based on established spectroscopic principles.
| Functional Group Moiety | Spectroscopic Technique | Characteristic Signal / Chemical Shift Range |
| Ester Carbonyl (C=O) | IR Spectroscopy | Strong absorption band at ~1735-1750 cm⁻¹ |
| Ether & Ester (C-O) | IR Spectroscopy | Strong absorption bands in the 1000-1300 cm⁻¹ region |
| -O-CH₂- (Ester) | ¹H NMR Spectroscopy | ~4.0 - 4.2 ppm (triplet) |
| -O-CH₂- (Ether) | ¹H NMR Spectroscopy | ~3.3 - 3.7 ppm (triplet) |
| -CH- (at position 2) | ¹H NMR Spectroscopy | ~2.5 - 2.8 ppm (multiplet) |
| -CH₃ (at position 2) | ¹H NMR Spectroscopy | ~1.1 - 1.2 ppm (doublet) |
| Alkyl Chain -CH₃ | ¹H NMR Spectroscopy | ~0.8 - 1.0 ppm (triplet) |
| Ester Carbonyl (C=O) | ¹³C NMR Spectroscopy | ~170 - 175 ppm |
| -O-CH₂- (Ester & Ether) | ¹³C NMR Spectroscopy | ~60 - 75 ppm |
| Alkyl Chain Carbons | ¹³C NMR Spectroscopy | ~10 - 40 ppm |
Structure
2D Structure
3D Structure
Properties
CAS No. |
90177-70-1 |
|---|---|
Molecular Formula |
C16H32O3 |
Molecular Weight |
272.42 g/mol |
IUPAC Name |
hexyl 3-hexoxy-2-methylpropanoate |
InChI |
InChI=1S/C16H32O3/c1-4-6-8-10-12-18-14-15(3)16(17)19-13-11-9-7-5-2/h15H,4-14H2,1-3H3 |
InChI Key |
ZKGFDTFEFWGYRU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOCC(C)C(=O)OCCCCCC |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathway Elucidation
Retrosynthetic Analysis for Hexyl 3-(hexyloxy)-2-methylpropanoate
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available precursors. For this compound, the analysis begins by identifying the key functional groups: an ester and an ether.
The most logical primary disconnection is at the ester linkage, as ester formation is a well-established and reliable reaction. This functional group interconversion (FGI) leads to two precursor molecules: hexan-1-ol and 3-(hexyloxy)-2-methylpropanoic acid.
A subsequent disconnection targets the ether bond within the carboxylic acid moiety. Applying the principles of the Williamson ether synthesis, this bond can be disconnected to reveal a halo-substituted propanoic acid precursor, such as 3-bromo-2-methylpropanoic acid, and another molecule of hexan-1-ol (or its corresponding alkoxide).
An alternative pathway for the acid moiety involves starting from a simpler ester, such as methyl 2-methyl-3-hydroxypropanoate. This precursor can then undergo an etherification reaction followed by hydrolysis of the methyl ester to yield the desired carboxylic acid. This approach strategically uses a protecting group for the carboxylic acid functionality while the ether is formed.
These retrosynthetic pathways suggest a convergent synthesis strategy where the two key fragments, hexan-1-ol and the 3-(hexyloxy)-2-methylpropanoic acid, are prepared separately and then combined in a final esterification step.
Investigation of Esterification Pathways
The final step in the proposed synthesis is the formation of the ester bond. Several established methods can be considered for this transformation.
Fischer Esterification and Catalytic Considerations
Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol. In this case, 3-(hexyloxy)-2-methylpropanoic acid would be reacted with hexan-1-ol in the presence of a strong acid catalyst.
The reaction is an equilibrium process, and to achieve a high yield, the equilibrium must be shifted towards the product side. youtube.com This is typically accomplished by either using an excess of one reactant (usually the less expensive alcohol) or by removing the water formed as a byproduct. youtube.comyoutube.com Methods for water removal include azeotropic distillation using a Dean-Stark apparatus or the use of dehydrating agents like molecular sieves. youtube.com
A variety of Brønsted acid catalysts can be employed to accelerate this otherwise slow reaction. researchgate.net The choice of catalyst can influence reaction time and temperature.
Table 1: Catalysts and Conditions for Fischer Esterification
| Catalyst | Typical Conditions | Advantages | Considerations |
|---|---|---|---|
| Sulfuric Acid (H₂SO₄) | Concentrated, small catalytic amount (1-4% mol). Reflux temperature. youtube.com | Inexpensive, highly effective. | Can cause side reactions (dehydration, charring) if not controlled. Corrosive. |
| p-Toluenesulfonic Acid (TsOH) | Solid, easier to handle than H₂SO₄. Reflux in a non-polar solvent (e.g., toluene) for azeotropic water removal. | Less oxidizing than sulfuric acid. | More expensive than H₂SO₄. |
| Heterogeneous Catalysts | Solid acid catalysts like ion-exchange resins (e.g., Amberlyst-15) or zeolites. researchgate.net | Easily removed by filtration, recyclable, often milder reaction conditions. | May have lower activity, requiring longer reaction times or higher temperatures. |
Transesterification Approaches
Transesterification is another viable method, involving the reaction of an existing ester with an alcohol to form a new ester. wikipedia.org For this synthesis, a simple alkyl ester, such as methyl 3-(hexyloxy)-2-methylpropanoate, could be reacted with hexan-1-ol.
This reaction can be catalyzed by either acids or bases. wikipedia.orgmasterorganicchemistry.com The mechanism involves the nucleophilic attack of the alcohol on the carbonyl carbon of the ester. wikipedia.org To drive the reaction to completion, the more volatile alcohol byproduct (in this case, methanol) is typically removed by distillation.
Table 2: Comparison of Acid- and Base-Catalyzed Transesterification
| Catalyst Type | Mechanism | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Acid-Catalyzed | Protonation of the carbonyl oxygen increases electrophilicity. wikipedia.orgmasterorganicchemistry.com | Requires strong acids (e.g., H₂SO₄, HCl). Typically requires heat. | Works well with a wide range of substrates. | Reversible reaction; requires removal of byproduct. |
| Base-Catalyzed | Deprotonation of the alcohol creates a more potent alkoxide nucleophile. wikipedia.orgmasterorganicchemistry.com | Strong bases (e.g., NaOMe, NaOEt). Often proceeds at lower temperatures than acid catalysis. | Generally faster and less reversible if the alkoxide is used in stoichiometric amounts. | The base is consumed and cannot be considered truly catalytic. Sensitive to free acids in the starting materials. |
Synthesis of the 3-(hexyloxy)-2-methylpropanoic Acid Moiety
Ether Formation Strategies (e.g., Williamson Ether Synthesis variants)
The Williamson ether synthesis is the most prominent and versatile method for preparing ethers. wikipedia.org It involves the reaction of an alkoxide with a primary alkyl halide via an Sₙ2 mechanism. wikipedia.orgmasterorganicchemistry.com To synthesize the 3-(hexyloxy)-2-methylpropanoic acid moiety, two main variations of this strategy can be envisioned.
Path A: This involves reacting sodium hexanoxide (prepared by treating hexan-1-ol with a strong base like sodium hydride) with an ester of 3-halo-2-methylpropanoic acid, for example, methyl 3-bromo-2-methylpropanoate. The Sₙ2 reaction displaces the bromide ion, forming methyl 3-(hexyloxy)-2-methylpropanoate. organicchemistrytutor.com Subsequent hydrolysis of the methyl ester would yield the target carboxylic acid.
Path B: An alternative approach involves reacting the alkoxide of methyl 2-methyl-3-hydroxypropanoate with a hexyl halide (e.g., 1-bromohexane). The alkylating agent must be a primary halide to favor the Sₙ2 reaction over elimination. chemistrysteps.com
Table 3: Components for Williamson Ether Synthesis of the Acid Moiety (Path A)
| Component | Role | Example | Key Considerations |
|---|---|---|---|
| Nucleophile | The alkoxide that attacks the electrophilic carbon. | Sodium hexanoxide (C₆H₁₃ONa) | Generated in situ from hexan-1-ol and a strong base (e.g., NaH). chemistrysteps.com |
| Electrophile | The substrate containing the carbon atom to be etherified and a good leaving group. | Methyl 3-bromo-2-methylpropanoate | The leaving group should be on a primary carbon to maximize Sₙ2 reaction efficiency. wikipedia.orgmasterorganicchemistry.com |
| Solvent | A polar aprotic solvent is typically used to solvate the cation without hindering the nucleophile. | Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF) byjus.com | The solvent choice can influence reaction rate and solubility of reactants. |
Chiral Synthesis of the 2-methylpropanoic Acid Scaffold
The target molecule possesses a stereocenter at the C-2 position of the propanoate chain. Achieving stereocontrol is a common challenge in modern organic synthesis. Several strategies can be employed to synthesize an enantiomerically enriched form of the 2-methylpropanoic acid scaffold.
One established method involves the use of chiral auxiliaries. A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to direct a subsequent reaction in a stereoselective manner. For instance, an achiral propanoic acid derivative can be attached to a chiral auxiliary, such as a derivative of valine or phenylalanine. The resulting adduct can then be subjected to diastereoselective alkylation. The enolate is formed using a strong base like lithium diisopropylamide (LDA), and then quenched with an alkylating agent like methyl iodide. The steric bulk of the chiral auxiliary directs the approach of the methyl iodide, leading to the preferential formation of one diastereomer. Finally, the chiral auxiliary is cleaved to yield the desired enantiomerically enriched 2-methylated propanoic acid derivative.
Another approach is asymmetric catalysis, where a chiral catalyst is used to control the stereochemical outcome of a reaction that introduces the methyl group. For example, the asymmetric hydrogenation or conjugate addition to a precursor like methacrylic acid could be employed.
Alternative and Convergent Synthetic Routes
The synthesis of esters bearing multiple ether linkages and alkyl branches, such as this compound, can be approached through several strategic pathways. The choice of route often depends on the availability of starting materials, desired purity, and scalability. Both linear and convergent approaches offer viable methods for the construction of this molecule.
A common linear approach involves the sequential modification of a core molecular scaffold. One plausible pathway begins with the Michael addition of hexanol to methyl methacrylate. This reaction, typically catalyzed by a strong base like sodium methoxide, forms methyl 3-(hexyloxy)propanoate. Subsequent α-methylation of this intermediate using a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) followed by treatment with methyl iodide would yield methyl 3-(hexyloxy)-2-methylpropanoate. The final step would be a transesterification reaction with hexanol, often catalyzed by an acid or a metal-based catalyst, to afford the desired hexyl ester.
Linear Synthetic Approach Example:
| Step | Reactants | Reagents/Conditions | Product |
| 1 | Methyl methacrylate, Hexanol | Sodium methoxide | Methyl 3-(hexyloxy)propanoate |
| 2 | Methyl 3-(hexyloxy)propanoate | 1. LDA, THF, -78 °C; 2. Methyl iodide | Methyl 3-(hexyloxy)-2-methylpropanoate |
| 3 | Methyl 3-(hexyloxy)-2-methylpropanoate, Hexanol | Sulfuric acid (cat.), Toluene (B28343), Dean-Stark | This compound |
For this compound, a convergent route could involve the synthesis of 3-(hexyloxy)-2-methylpropanoic acid and its subsequent esterification with hexanol. The acid fragment can be prepared by the Williamson ether synthesis between hexyl bromide and methyl 3-hydroxy-2-methylpropanoate, followed by hydrolysis of the methyl ester to the corresponding carboxylic acid. The final esterification with hexanol can be achieved using classic methods such as Fischer-Speier esterification or by using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC).
Convergent Synthetic Approach Example:
| Step | Reactants | Reagents/Conditions | Product |
| 1A | Methyl 3-hydroxy-2-methylpropanoate, Hexyl bromide | Sodium hydride, THF | Methyl 3-(hexyloxy)-2-methylpropanoate |
| 1B | Methyl 3-(hexyloxy)-2-methylpropanoate | Lithium hydroxide, THF/Water | 3-(hexyloxy)-2-methylpropanoic acid |
| 2 | 3-(hexyloxy)-2-methylpropanoic acid, Hexanol | DCC, DMAP, Dichloromethane | This compound |
Optimization of Reaction Conditions and Yield for Scalability
Transitioning a synthetic route from a laboratory scale to an industrial process requires careful optimization of reaction conditions to maximize yield, minimize costs, and ensure safety and reproducibility. For the synthesis of this compound, several parameters in the final esterification step are critical for scalability.
Consider the direct esterification of 3-(hexyloxy)-2-methylpropanoic acid with hexanol. Key variables for optimization include temperature, catalyst loading, and the efficient removal of water, which is a byproduct of the reaction. The use of a Dean-Stark apparatus with a suitable solvent like toluene is a common laboratory method for water removal, driving the equilibrium towards the product. On a larger scale, this might be replaced by reactive distillation or the use of desiccants.
The choice of catalyst is also crucial. While strong mineral acids like sulfuric acid are effective, they can lead to side reactions and corrosion issues in industrial reactors. Solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst-15) or zeolites, offer advantages in terms of separation, reusability, and potentially milder reaction conditions.
A design of experiments (DoE) approach can be systematically employed to identify the optimal combination of these parameters. For instance, a factorial design could be used to study the interaction between temperature and catalyst concentration on the final yield and reaction time.
Illustrative Optimization of Fischer-Speier Esterification:
| Experiment | Temperature (°C) | Catalyst Loading (mol%) | Water Removal | Reaction Time (h) | Yield (%) |
| 1 | 80 | 1 | Dean-Stark | 12 | 75 |
| 2 | 100 | 1 | Dean-Stark | 8 | 88 |
| 3 | 100 | 2 | Dean-Stark | 6 | 92 |
| 4 | 120 | 2 | Dean-Stark | 5 | 91 (with byproducts) |
Catalytic Systems in Ester Synthesis with Complex Moieties (e.g., enzymatic, metal-catalyzed)
The synthesis of structurally complex esters like this compound can benefit significantly from advanced catalytic systems that offer high selectivity and operate under mild conditions. researchgate.net
Enzymatic Catalysis:
Lipases are a class of enzymes that are highly effective in catalyzing esterification reactions. Their use in organic synthesis is a cornerstone of green chemistry, as they operate under mild temperature and pH conditions, exhibit high chemo-, regio-, and enantioselectivity, and are biodegradable. researchgate.net For the synthesis of this compound, a lipase (B570770) such as Candida antarctica lipase B (CALB), often immobilized on a solid support for enhanced stability and reusability, could be employed.
The reaction would typically be carried out in a non-polar organic solvent to minimize the hydrolysis of the ester product. The high selectivity of the enzyme can be particularly advantageous in preventing side reactions that might occur with traditional acid or base catalysis, especially if the substrate has other sensitive functional groups.
Metal-Catalyzed Esterification:
A variety of metal-based catalysts have been developed for esterification, offering alternatives to traditional Brønsted or Lewis acids. researchgate.net These catalysts can often operate under neutral and mild conditions. For instance, catalysts based on tin, titanium, or zirconium are widely used for transesterification and direct esterification reactions.
For example, a tin(II) chloride-catalyzed esterification of 3-(hexyloxy)-2-methylpropanoic acid with hexanol could proceed under relatively mild heating, potentially avoiding the harsh conditions of strong acid catalysis. Another modern approach involves the use of N-heterocyclic carbene (NHC) complexes with metals, which can facilitate the oxidative esterification of an aldehyde precursor directly to the ester product.
The choice between an enzymatic and a metal-catalyzed approach would depend on factors such as cost, substrate compatibility, and the desired level of stereochemical control.
Comparison of Catalytic Systems for Esterification:
| Catalyst Type | Example | Typical Conditions | Advantages | Disadvantages |
| Enzymatic | Immobilized CALB | 30-60 °C, Organic Solvent | High selectivity, Mild conditions, Green | Higher initial cost, Slower reaction rates |
| Metal-Catalyzed | Tin(II) Chloride | 80-150 °C, Neat or in Solvent | Good yields, Broad applicability | Potential metal contamination, Harsher conditions than enzymes |
| Solid Acid | Amberlyst-15 | 80-120 °C, Toluene | Reusable, Easy separation, Low corrosion | Can require higher temperatures, Potential for side reactions |
Advanced Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment
NMR spectroscopy is the most powerful tool for the unambiguous structural assignment of organic molecules like Hexyl 3-(hexyloxy)-2-methylpropanoate. By analyzing the chemical shifts, coupling constants, and through-bond correlations, a complete picture of the molecular connectivity can be assembled.
A detailed analysis of the ¹H and ¹³C NMR spectra, in conjunction with two-dimensional (2D) NMR experiments, allows for the precise assignment of all proton and carbon signals in the this compound molecule.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit distinct signals for the various chemically non-equivalent protons in the two hexyl chains, the methyl group, and the methine proton at the stereocenter. The protons closer to the electron-withdrawing oxygen atoms of the ester and ether functionalities will appear at a lower field (higher ppm values).
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The carbonyl carbon of the ester group is expected to have the most downfield chemical shift, typically in the range of 160-180 ppm. ucalgary.ca The carbons directly attached to the oxygen atoms will also be deshielded and appear at a lower field compared to the other aliphatic carbons.
2D NMR Spectroscopy:
COSY (Correlation Spectroscopy): This experiment would reveal the proton-proton coupling network within the molecule. For instance, it would show correlations between the protons of the adjacent methylene (B1212753) groups in both hexyl chains, as well as the coupling between the methine proton at C2 and the methyl group protons at C2.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment is crucial for establishing the connectivity across the ester and ether linkages. It would show correlations between the protons of the hexyl ester group and the carbonyl carbon, as well as between the protons of the hexyl ether group and the carbon atom at position C3.
The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for this compound, based on known values for similar structural motifs.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C=O | - | ~175 |
| CH₃ (on C2) | ~1.15 (d) | ~15 |
| CH (on C2) | ~2.60 (m) | ~45 |
| CH₂ (on C3) | ~3.60 (m) | ~70 |
| O-CH₂ (ether) | ~3.40 (t) | ~72 |
| O-CH₂ (ester) | ~4.05 (t) | ~65 |
| (CH₂)₄ (ether) | ~1.30-1.60 (m) | ~22-32 |
| (CH₂)₄ (ester) | ~1.30-1.70 (m) | ~22-32 |
| CH₃ (ether) | ~0.90 (t) | ~14 |
| CH₃ (ester) | ~0.90 (t) | ~14 |
d = doublet, t = triplet, m = multiplet
Specific NMR experiments, such as the use of chiral solvating agents or the application of Mosher's ester analysis, could be employed to determine the absolute stereochemistry at the C2 position. These methods rely on inducing diastereomeric interactions that result in observable differences in the chemical shifts of the protons near the stereocenter. However, without experimental data, a definitive stereochemical assignment cannot be made.
Vibrational Spectroscopy: Infrared (IR) and Raman Analysis
Vibrational spectroscopy provides valuable information about the functional groups present in a molecule.
The IR and Raman spectra of this compound would be dominated by the characteristic vibrations of the ester and ether functional groups, as well as the aliphatic C-H bonds.
C=O Stretch: A strong absorption band in the IR spectrum is expected in the region of 1735-1750 cm⁻¹ for the carbonyl group of the saturated ester. ucalgary.cadocbrown.info
C-O Stretch: Two distinct C-O stretching vibrations are anticipated. The C-O bond of the ester group will likely show a strong absorption between 1170-1200 cm⁻¹, while the C-O-C stretch of the ether will appear in the 1000-1300 cm⁻¹ region. ucalgary.cadocbrown.info
C-H Stretch: The stretching vibrations of the numerous C-H bonds in the hexyl and methyl groups will result in strong absorptions in the 2850-3000 cm⁻¹ region. docbrown.info
C-H Bend: Bending vibrations for the CH₂ and CH₃ groups are expected in the 1350-1470 cm⁻¹ range. researchgate.net
The following table summarizes the expected characteristic vibrational frequencies.
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
| C=O (Ester) | Stretch | 1735 - 1750 | Strong |
| C-O (Ester) | Stretch | 1170 - 1200 | Strong |
| C-O-C (Ether) | Asymmetric Stretch | 1000 - 1300 | Strong |
| C-H (Aliphatic) | Stretch | 2850 - 3000 | Strong |
| CH₂, CH₃ | Bend | 1350 - 1470 | Medium |
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Patterns
Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of a compound through its fragmentation patterns. For this compound (C16H32O3, Molecular Weight: 272.43 g/mol ), electron ionization (EI) mass spectrometry would be expected to produce a molecular ion peak (M+•) at m/z 272, although for aliphatic ethers and esters, this peak may be weak or absent. whitman.edumiamioh.edu
The fragmentation of this molecule would likely proceed through several characteristic pathways for ethers and esters:
α-Cleavage: This is a common fragmentation pathway for both ethers and esters, involving the cleavage of a bond adjacent to an oxygen atom. For the ether portion, this could result in the loss of alkyl radicals. youtube.comscribd.comyoutube.com
Cleavage of the C-O bond: The bonds between the alkyl groups and the oxygen atoms can cleave, leading to the formation of carbocations. whitman.edu
McLafferty Rearrangement: Given the presence of hexyl chains, a McLafferty rearrangement is possible for the ester portion. This involves the transfer of a γ-hydrogen atom to the carbonyl oxygen, followed by the elimination of a neutral alkene molecule.
Table 2: Predicted Key Fragment Ions in the Mass Spectrum of this compound
| m/z | Proposed Fragment Structure | Fragmentation Pathway |
|---|---|---|
| 272 | [C16H32O3]+• | Molecular Ion (M+•) |
| 187 | [CH3(CH2)5OCH(CH3)CO]+ | Cleavage of the O-hexyl bond of the ester |
| 173 | [CH3(CH2)5OCH2CH(CH3)]+ | α-cleavage at the ether linkage |
| 115 | [CH3(CH2)5O=CH2]+ | α-cleavage at the ether linkage |
| 85 | [CH3(CH2)5]+ | Cleavage of the hexyl group |
Note: This table represents predicted fragmentation patterns and m/z values based on general principles of mass spectrometry for similar compounds and is not based on experimental data for this compound.
For comparison, the mass spectrum of a related compound, hexanoic acid, hexyl ester, shows characteristic fragmentation patterns for a simple long-chain ester. nist.gov Similarly, the NIST WebBook provides mass spectra for other hexyl esters, such as acetic acid, hexyl ester, and propanoic acid, 2-methyl-, hexyl ester, which can be used to infer potential fragmentation pathways. nist.govnist.gov
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is an experimental technique used to determine the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.orgnih.gov This method could provide detailed information on bond lengths, bond angles, and the conformation of this compound in the solid state.
Currently, there are no published X-ray crystal structures for this compound. If the compound were to be crystallized, it would likely adopt a conformation that allows for efficient packing. For long-chain aliphatic molecules, this often involves a layered structure where the alkyl chains are aligned in a parallel or interdigitated fashion to maximize van der Waals interactions. nih.gov Studies on other long-chain esters have shown that they can crystallize in various polymorphic forms, leading to different packing arrangements. nih.gov The diffraction pattern of such a crystal would provide information about the repeating unit cell dimensions and the electron density distribution, from which the atomic structure can be determined. aps.org
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or approximations of it) to determine the electronic structure and, from that, other properties can be derived.
Density Functional Theory (DFT) for Optimized Geometries and Energetics
Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by focusing on its electron density. For a molecule like Hexyl 3-(hexyloxy)-2-methylpropanoate, DFT calculations would be employed to find the most stable three-dimensional arrangement of its atoms, known as the optimized geometry. This process involves minimizing the energy of the molecule with respect to the positions of its nuclei.
The energetics of the molecule, including its total energy, heat of formation, and the energies of its molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), would also be calculated. These energetic parameters provide insights into the molecule's stability and reactivity. Different functionals and basis sets within the DFT framework could be used to achieve varying levels of accuracy and computational cost.
Ab Initio Methods for High-Accuracy Calculations
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory offer higher accuracy than DFT for certain properties, albeit at a significantly greater computational expense. For a molecule of the size of this compound, high-level ab initio calculations would be computationally demanding but could provide benchmark data for its electronic energy and other properties.
Spectroscopic Parameter Prediction and Validation
Computational methods are invaluable for predicting spectroscopic parameters, which can then be compared with experimental data for validation.
Computed NMR Chemical Shifts and Vibrational Frequencies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Computational methods can predict the ¹H and ¹³C NMR chemical shifts of this compound. This is typically done using the Gauge-Independent Atomic Orbital (GIAO) method in conjunction with DFT. The calculated chemical shifts would then be compared to experimentally obtained spectra to confirm the molecular structure.
Similarly, the vibrational frequencies corresponding to the infrared (IR) and Raman spectra of the molecule can be computed. These calculations help in the assignment of experimental spectral bands to specific molecular vibrations, such as C-H stretches, C=O stretches, and C-O stretches, providing a deeper understanding of the molecule's vibrational modes.
Simulation of UV-Vis Spectra (e.g., TD-DFT)
Time-Dependent Density Functional Theory (TD-DFT) is a common method for simulating Ultraviolet-Visible (UV-Vis) absorption spectra. This method calculates the energies of electronic transitions from the ground state to various excited states. For this compound, TD-DFT calculations would predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. This information is useful for understanding the electronic transitions within the molecule.
Conformational Analysis and Potential Energy Surface Mapping
Due to the presence of several single bonds, this compound can exist in multiple conformations. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds.
A systematic conformational search would be performed to identify the low-energy conformers of the molecule. This could involve rotating around key dihedral angles and calculating the energy of each resulting structure. The results of this search would be used to map out the potential energy surface (PES) of the molecule, which illustrates the energy of the molecule as a function of its geometry. The PES helps to identify the most stable conformers and the energy barriers between them, providing insights into the molecule's flexibility and dynamic behavior.
Identification of Stable Conformers and Rotational Barriers
To identify the stable conformers of this compound, a systematic conformational search would be conducted. This process involves exploring the potential energy surface of the molecule by systematically rotating the rotatable bonds. The energy of each resulting conformation would be calculated using quantum mechanical methods, such as Density Functional Theory (DFT). The conformations corresponding to the local minima on the potential energy surface would be identified as stable conformers. For each stable conformer, the relative energy, Boltzmann population, and key dihedral angles would be tabulated.
Furthermore, the energy barriers for rotation around key single bonds, such as the C-O and C-C bonds in the hexyl and hexyloxy chains, would be determined. This is achieved by performing a relaxed scan of the potential energy surface along the corresponding dihedral angle. The resulting energy profile would reveal the transition states and the energy required to interconvert between different conformations, providing insights into the molecule's flexibility.
Intramolecular Interactions and Stereoelectronic Effects
The geometries of the stable conformers would be analyzed to identify significant intramolecular interactions. Techniques such as Natural Bond Orbital (NBO) analysis would be employed to investigate stereoelectronic effects. This could reveal hyperconjugative interactions, such as the donation of electron density from a filled bonding orbital to an adjacent empty antibonding orbital (e.g., σ -> σ* or n -> σ* interactions), which contribute to the stability of certain conformations. The strength of these interactions can be quantified by second-order perturbation theory analysis within the NBO framework.
Frontier Molecular Orbital (FMO) Analysis (e.g., HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be calculated. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity. The spatial distribution of the HOMO and LUMO would also be visualized to identify the regions of the molecule most likely to be involved in chemical reactions.
A hypothetical data table for FMO analysis might look like this:
| Parameter | Energy (eV) |
| HOMO | Value |
| LUMO | Value |
| HOMO-LUMO Gap | Value |
Molecular Electrostatic Potential (MEP) and Charge Distribution Analysis
A Molecular Electrostatic Potential (MEP) map would be generated to visualize the charge distribution and predict the reactive sites for electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, with different colors representing different electrostatic potential values. Typically, red regions indicate negative potential (electron-rich areas, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, susceptible to nucleophilic attack).
In addition to the MEP map, a charge distribution analysis, such as Mulliken or Natural Population Analysis (NPA), would be performed to assign partial atomic charges to each atom in the molecule. This provides a quantitative measure of the charge distribution and helps in understanding the molecule's polarity and intermolecular interactions.
A hypothetical data table for partial atomic charges might include:
| Atom | Partial Charge (e) |
| O(carbonyl) | Value |
| O(ether) | Value |
| C(carbonyl) | Value |
| C(alpha) | Value |
Without specific research on this compound, the tables and detailed findings for these computational analyses remain illustrative of the methodologies that would be applied.
Therefore, it is not possible to provide an article with detailed research findings, data tables, or a discussion of acid-catalyzed, base-catalyzed, enzymatic, or high-temperature reaction mechanisms for this specific compound. The requested information does not appear to be publicly available in scientific databases or research publications.
Reaction Kinetics and Mechanistic Studies
Reactions with Reactive Oxygen Species (ROS) and Free Radicals
The presence of both an ether and an ester functional group in Hexyl 3-(hexyloxy)-2-methylpropanoate suggests multiple potential sites for reaction with reactive oxygen species and free radicals. The reactivity will largely be determined by the C-H bond dissociation energies at various positions within the molecule.
Reaction with Hydroxyl Radicals (OH)
The reaction of this compound with hydroxyl radicals (•OH) is anticipated to proceed primarily through hydrogen abstraction from the carbon atoms adjacent to the ether oxygen and from the 2-methylpropanoate (B1197409) moiety. mdpi.com Hydroxyl radicals are highly reactive and non-selective, leading to the formation of a carbon-centered radical and a molecule of water. mdpi.com
Studies on the kinetics of •OH reactions with saturated esters provide insight into the expected reactivity of the ester portion of the molecule. For instance, the rate coefficient for the gas-phase reaction of •OH radicals with methyl 2-methylpropanoate, an analogue of the ester part of the target molecule, has been measured. nih.gov This reaction's kinetics showed a negative temperature dependence, which is characteristic of reactions that proceed via a pre-reaction complex.
The likely sites of hydrogen abstraction by •OH radicals are the C-H bonds alpha to the ether oxygen and the tertiary C-H bond at the 2-position of the propanoate group, as these bonds are generally weaker.
Interactive Data Table: Rate Coefficients for the Reaction of OH Radicals with Analogous Esters
| Compound | k (cm³ molecule⁻¹ s⁻¹) at 296 K | Technique | Reference |
| Methyl 2-methylpropanoate | (2.9 ± 0.4) x 10⁻¹² | PLP-LIF | nih.gov |
| Ethyl propanoate | (2.1 ± 0.3) x 10⁻¹² | PLP-LIF | nih.gov |
| n-Propyl propanoate | (3.8 ± 0.6) x 10⁻¹² | PLP-LIF | nih.gov |
PLP-LIF: Pulsed Laser Photolysis-Laser Induced Fluorescence
Interaction with Peroxy Radicals (HO₂) and Addition Reactions
Once a carbon-centered radical is formed from the initial hydrogen abstraction, it is expected to react rapidly with molecular oxygen (O₂) to form a peroxy radical (ROO•). nih.gov This peroxy radical can then undergo a variety of subsequent reactions, including intramolecular hydrogen abstraction (H-atom transfer) or reaction with other radical species like the hydroperoxy radical (HO₂•).
The intramolecular H-atom transfer is a significant pathway for larger peroxy radicals, leading to the formation of a hydroperoxide and a new carbon-centered radical. nih.gov The rate of this process is dependent on the ring strain of the transition state. For this compound, this could involve the transfer of a hydrogen atom from one of the hexyl chains or the methyl group.
The reaction of the peroxy radical with a hydroperoxy radical is a termination step that can lead to the formation of a hydroperoxide, an alcohol, and oxygen, or an ether and other products.
Catalytic Transformations and Selectivity Studies
The ester and ether functionalities in this compound allow for a range of potential catalytic transformations. While specific studies on this compound are lacking, research on the catalytic conversion of esters and ethers provides a basis for understanding its potential reactivity.
For example, ethers can be synthesized from esters via reduction, a transformation that has seen recent advancements with the use of specific catalysts. arkat-usa.orgresearchgate.net These reactions often employ metal catalysts and reducing agents like silanes. arkat-usa.orgorganic-chemistry.org Conversely, the ether linkage can be catalytically oxidized to an ester. nih.gov Copper-based catalytic systems have been shown to mediate the conversion of complex ethers to esters under mild conditions. nih.gov
The selective transformation of either the ester or the ether group would depend on the choice of catalyst and reaction conditions. For instance, a catalyst that selectively activates the carbonyl group of the ester could lead to its reduction or transesterification, leaving the ether linkage intact. Conversely, a catalyst that targets C-H bonds adjacent to the ether oxygen could promote oxidation at that site.
Computational Modeling of Reaction Transition States and Energy Barriers
Computational modeling is a powerful tool for investigating reaction mechanisms, transition states, and energy barriers, especially for radical reactions. rsc.orgmit.eduflinders.edu.au In the absence of experimental data for this compound, computational methods can provide valuable insights into its reactivity.
For the reaction with •OH radicals, density functional theory (DFT) calculations could be used to determine the bond dissociation energies of the various C-H bonds in the molecule, thereby predicting the most likely sites of hydrogen abstraction. The transition state structures and energy barriers for these abstraction reactions could also be calculated, providing theoretical rate constants.
Similarly, for the subsequent reactions of the resulting carbon-centered radical with O₂, the formation of the peroxy radical is expected to be a barrierless process. nih.gov Computational studies on analogous systems have detailed the potential energy surfaces for the subsequent intramolecular H-atom transfer and elimination reactions of peroxy radicals. nih.gov These studies show that intramolecular H-atom transfers can have relatively low energy barriers, making them kinetically favorable pathways. nih.gov
Interactive Data Table: Calculated Relative Energy Barriers for Analogous Peroxy Radical Reactions
| Reaction Type | System | Relative Energy Barrier (kcal/mol) | Reference |
| Intramolecular HAT | MBT-derived peroxy radical | ~18-19 | nih.gov |
| HO₂ Elimination | MBT-derived peroxy radical | Varies with conformer | nih.gov |
HAT: Hydrogen Atom Transfer; MBT: 3-methyl-2-butene-1-thiol. Note: These are for a different system and serve as an example of what could be expected.
Applications and Advanced Material Science Contexts
Role as a Model Compound in Fundamental Chemical Research
The distinct structural characteristics of Hexyl 3-(hexyloxy)-2-methylpropanoate make it an ideal model compound for exploring specific areas of organic chemistry. Its bifunctional nature allows for the isolated and synergistic study of its constituent chemical groups.
Studies of Branched Alkyl Ester Chemistry
The presence of a methyl group at the second carbon of the propanoate chain introduces branching, a structural feature known to significantly influence the physical properties of ester compounds. Research on branched-chain alkyl esters (BCAEs) has demonstrated their effects on properties such as viscosity and pour point. researchgate.netsrce.hr The branching in the vicinity of the ester group in this compound provides a platform for studying how such structural modifications impact intermolecular forces and packing efficiency. These studies are crucial for designing molecules with tailored physical properties for applications like lubricants and emollients. srce.hrgoogle.com For instance, branching is known to disrupt the crystalline packing of alkyl chains, which can lead to improved low-temperature performance. srce.hr
| Structural Feature | Relevance in Branched Ester Research | Potential Impact on Properties |
| 2-Methyl Group | Introduces steric hindrance near the ester carbonyl. | Lowers melting point and pour point. |
| Hexyl Ester Chain | Contributes to the overall lipophilicity and molecular weight. | Influences viscosity and solvency. |
| Combined Structure | Serves as a model to quantify the specific impact of α-branching. | Provides data for creating structure-property relationships. |
Investigation of Ether-Ester Synergies
This compound contains both an ether (-O-) and an ester (-COO-) functional group. echemi.combyjus.com These groups have distinct chemical properties; ethers are generally less reactive and act as hydrogen bond acceptors, while esters are more polar and susceptible to nucleophilic attack at the carbonyl carbon. pressbooks.pubunacademy.com The presence of both in a single molecule allows for the investigation of their synergistic or competing effects. For example, the ether linkage can influence the electronic environment of the nearby ester group, potentially altering its reactivity. Furthermore, the presence of two oxygen atoms capable of acting as hydrogen bond acceptors can affect its solubility and interaction with other polar molecules. pressbooks.pub This dual functionality makes it a valuable compound for studying intramolecular interactions and their influence on macroscopic properties.
Interfacial and Surface Science Studies
The behavior of molecules at interfaces is critical for applications ranging from lubrication to coatings and sensors. The amphiphilic nature of this compound, with its nonpolar alkyl chains and a more polar ether-ester core, makes it a subject of interest for surface science studies.
Adsorption Behavior on Substrate Materials (e.g., Graphite (B72142), Metal Oxides)
The adsorption of organic molecules onto solid surfaces is governed by a variety of intermolecular forces.
On Graphite: The interaction of organic molecules with graphitic surfaces is often dominated by dispersive or van der Waals forces. researchgate.net The two hexyl chains of this compound would be expected to physisorb onto a graphite surface, likely orienting themselves parallel to the plane to maximize surface contact, similar to the behavior observed with other long-chain alkyl compounds. nih.gov Studies on the adsorption of various organic esters and related molecules on graphitic materials like graphene oxide have highlighted the importance of hydrophobic interactions and the potential for π-π interactions if aromatic moieties are present. nih.gov
On Metal Oxides: Metal oxide surfaces present opportunities for more specific chemical interactions. The lone pairs of electrons on the oxygen atoms of both the ether and ester groups in this compound can interact with Lewis acid sites on metal oxide surfaces. researchgate.netvt.edu This makes the compound a candidate for studying competitive adsorption between different functional groups on a single molecule. Density Functional Theory (DFT) studies on similar compounds have shown that ester groups can form coordination bonds with surface metal atoms, significantly influencing adhesion and surface modification. researchgate.netacs.org
| Substrate | Dominant Interaction Mechanism | Relevant Functional Group(s) |
| Graphite | Van der Waals (Dispersive) Forces | Hexyl chains |
| Metal Oxides | Lewis Acid-Base Interactions, Hydrogen Bonding | Ether and Ester Oxygen Atoms |
Thin Film Formation and Self-Assembly
Molecules with long alkyl chains are known to self-assemble into ordered structures, such as monolayers and thin films, at interfaces. acs.org The ability of long-chain esters to form crystalline, interdigitated bilayer films has been demonstrated. acs.org this compound, with its two alkyl chains, has the potential to form organized thin films. The thickness and stability of such films are influenced by the length and structure of the alkyl chains. rsc.org The presence of branching can affect the packing density and conformational order within these self-assembled monolayers. nih.gov The study of such films is relevant for developing coatings, sensors, and nanoscale electronic devices.
Application in Polymer Science and Materials Engineering
The unique combination of flexibility from the ether linkage, polarity from the ester group, and the influence of its branched structure gives this compound potential applications in polymer and materials science. While specific applications are still under investigation, its properties suggest it could be a valuable component in advanced materials. For example, ester-based compounds are widely used as plasticizers, lubricants, and compatibilizers in polymer blends. The branched structure could impart good low-temperature flexibility, a desirable trait for plasticizers. Furthermore, molecules containing both ether and ester functionalities can be used in the synthesis of specialized polyesters or as modifying agents for existing polymers, such as polyvinyl alcohol, to create materials with tailored properties for specific applications like thin films. google.com
Monomer in Controlled Polymerization Techniques (e.g., SI-ATRP, RAFT)
There is currently no available research data suggesting that this compound has been utilized as a monomer in any controlled polymerization techniques, including Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. These methods are typically used for monomers containing specific functional groups that can participate in the controlled polymerization process, and there is no indication that this compound has been explored for this purpose.
As a Structural Moiety in Functional Polymers
Similarly, there is no information available in the scientific literature to suggest that this compound has been incorporated as a structural moiety in the design of functional polymers. The properties that this compound might impart to a polymer backbone have not been investigated or reported.
Contributions to Flavor Chemistry and Food Science Research
While direct research on this compound in flavor chemistry is not found, the study of structurally related hexyl esters provides a framework for understanding its potential role and formation in natural systems.
Identification in Natural Products and Food Systems
As of the current body of scientific literature, this compound has not been specifically identified as a volatile organic compound (VOC) in natural products or food systems. Flavor profiles of fruits like apples, strawberries, and pears have been extensively studied, leading to the identification of numerous esters, including simpler hexyl esters such as hexyl acetate (B1210297) and hexyl caproate, which are recognized as significant contributors to fruit aroma. nih.gov However, the more complex structure of this compound has not been reported in these analyses.
Biochemical Pathways of Formation in Organisms (e.g., fruit ripening)
The biochemical pathways for the formation of volatile esters in ripening fruits are well-established and primarily involve the metabolism of fatty acids and amino acids. google.com These pathways can be used to hypothesize a potential formation route for this compound.
The general pathway for ester biosynthesis involves alcohol acyltransferase (AAT) enzymes, which catalyze the final step of ester formation by transferring an acyl group from an acyl-coenzyme A (acyl-CoA) to an alcohol. chemicalbook.com
A plausible, though unconfirmed, biochemical pathway for this compound could be envisioned as follows:
Formation of the Alcohol Moiety (Hexyl alcohol): Fatty acids, such as linoleic and linolenic acids, undergo degradation through the lipoxygenase (LOX) pathway. This process generates C6 aldehydes, like hexanal, which are then reduced by alcohol dehydrogenase (ADH) enzymes to form hexyl alcohol. nih.gov
Formation of the Acyl-CoA Moiety (3-(hexyloxy)-2-methylpropanoyl-CoA): The formation of the 3-(hexyloxy)-2-methylpropanoic acid precursor is more complex and not explicitly detailed in the context of fruit volatiles. It would likely involve a multi-step enzymatic process to synthesize this specific ether-containing carboxylic acid, which would then be activated to its CoA derivative.
Esterification: Finally, an AAT enzyme would catalyze the condensation of hexyl alcohol with 3-(hexyloxy)-2-methylpropanoyl-CoA to form this compound.
This proposed pathway is an extrapolation based on the known biosynthesis of other fruit esters. google.comchemicalbook.com Direct enzymatic studies would be required to confirm the existence and specifics of such a pathway for the formation of this compound in any organism.
| Precursor Type | General Biochemical Origin | Key Enzymes Involved | Resulting Moiety of Target Compound |
| Alcohol | Fatty Acid Metabolism (LOX Pathway) | Lipoxygenase (LOX), Alcohol Dehydrogenase (ADH) | Hexyl alcohol |
| Acyl-CoA | Hypothetical/Complex Metabolism | Not specified in literature | 3-(hexyloxy)-2-methylpropanoyl-CoA |
| Final Step | Esterification | Alcohol Acyltransferase (AAT) | This compound |
Astrophysical and Interstellar Chemistry Relevance
There is no mention of this compound in the context of astrophysical or interstellar chemistry. The compound has not been detected in interstellar clouds or other cosmic environments. However, the general mechanisms for the formation of complex organic molecules (COMs) in such environments can provide a theoretical framework for its potential, albeit unobserved, formation.
Formation Mechanisms in Astrochemical Environments
The formation of complex esters in astrochemical environments is generally thought to occur through two primary routes: gas-phase reactions and reactions on the surfaces of icy dust grains.
Gas-Phase Reactions: In the gas phase, the formation of esters can occur through ion-molecule reactions or neutral-neutral reactions. These reactions are often slow at the extremely low temperatures and densities of interstellar clouds.
Grain-Surface Chemistry: A more widely accepted mechanism for the formation of COMs, including esters, is through reactions occurring on the icy mantles of interstellar dust grains. nih.gov In this scenario, simpler molecules and radicals can accrete onto the grain surfaces. The energy provided by UV radiation or cosmic rays can then overcome activation barriers, allowing these species to react and form more complex molecules. For a complex ester like this compound, this would involve the surface-mediated reaction between appropriate precursor molecules (alcohols and carboxylic acids or their radical forms). Once formed, these complex molecules can be released into the gas phase through thermal desorption as the star-forming region heats up. google.com
It must be emphasized that this is a general description of COM formation. No specific pathways for the formation of this compound have been proposed or studied, and its presence in any astrophysical environment remains purely hypothetical.
| Environment | General Formation Mechanism | Relevance to this compound |
| Gas Phase | Ion-molecule or neutral-neutral reactions | Highly speculative; no specific pathway proposed. |
| Icy Grain Surfaces | Accretion of simpler molecules followed by radiation-induced reactions and thermal desorption. | Hypothetical; would require the presence and reaction of suitable precursors on grain surfaces. |
Detection Prospects in Interstellar Medium Analogs
The direct detection of this compound in the interstellar medium (ISM) or its laboratory analogs has not been reported in scientific literature. The molecule's high complexity, significant atomic weight, and numerous structural bonds present considerable challenges to its formation and subsequent detection in the harsh conditions of space. However, the prospects for its potential discovery can be evaluated by examining the known occurrences of its constituent functional groups—esters and ethers—in complex organic molecules (COMs) that have been successfully identified in various astrophysical environments.
The interstellar medium, once thought to be a void, is now known to host a surprisingly rich chemistry. frontiersin.org To date, hundreds of molecular species have been identified, ranging from simple diatomic molecules to complex organic structures with multiple atoms. researchgate.netrsc.org These discoveries have been made possible by advances in radio astronomy, which allows for the detection of the unique rotational spectral "fingerprints" of molecules in distant gas clouds. researchgate.netastrobiology.com
Context from Detected Interstellar Molecules
The formation of COMs is believed to occur primarily on the surfaces of icy dust grains in cold, dense molecular clouds. researchgate.netmpg.de Simple molecules freeze onto these grains, forming ice mantles where chemical reactions, often initiated by radiation, can lead to the synthesis of more complex structures. rsc.org When a new star forms within such a cloud, its heat sublimates the ices, releasing the newly formed molecules into the gas phase where they can be detected by radio telescopes. researchgate.net
Molecules containing ester and ether functional groups, the core components of this compound, have been detected in these star-forming regions. Esters are of significant astrobiological interest, and the simplest member, methyl formate (B1220265) (CH₃OCHO), is relatively abundant. inaf.it Its more complex cousin, ethyl formate (CH₃CH₂OCHO), has also been identified in hot molecular cores like Sagittarius B2, a prolific star-forming region near the galactic center. inaf.ituniversetoday.com
Ethers have also been found, with dimethyl ether (CH₃OCH₃) being a well-known interstellar molecule. researchgate.netresearchgate.net Recently, the more complex 2-methoxyethanol, which contains both an ether and an alcohol group, was detected, demonstrating that molecules with multiple functional groups and greater complexity can form and be identified. astrobiology.com
The table below summarizes key data on detected interstellar molecules that contain ester or ether functional groups, providing a basis for comparison.
| Molecule Name | Chemical Formula | Functional Group(s) | Detection Location(s) |
| Methyl Formate | CH₃OCHO | Ester | Sagittarius B2, Orion KL |
| Ethyl Formate | C₂H₅OCHO | Ester | Sagittarius B2, W51 e2 |
| Dimethyl Ether | CH₃OCH₃ | Ether | Orion KL, Sagittarius B2 |
| Ethyl Methyl Ether | CH₃OCH₂CH₃ | Ether | Taurus Molecular Cloud (TMC-1) |
| 2-Methoxyethanol | CH₃OCH₂CH₂OH | Ether, Alcohol | NGC 6334I |
This table is generated based on data from multiple astronomical observations and laboratory studies. astrobiology.cominaf.ituniversetoday.comresearchgate.net
Challenges and Future Prospects
While the detection of simpler esters and ethers provides a proof-of-concept for the formation of these chemical bonds in space, extrapolating this to a large and intricate molecule like this compound reveals several significant hurdles:
Molecular Complexity and Abundance: There is a general trend of decreasing abundance with increasing molecular complexity. This compound (C₁₆H₃₂O₃) is substantially larger and more complex than any organic molecule detected to date. The largest non-cyclic molecules found are typically straight-chain carbon backbones; for instance, the detection of branched iso-propyl cyanide (i-C₃H₇CN) was a notable discovery. nih.gov The intricate branching and sheer number of atoms in this compound would likely make its interstellar abundance exceedingly low, potentially below current detection limits.
Formation Pathways: The formation of such a large molecule would require a complex sequence of reactions on grain surfaces. While pathways for simpler esters and ethers are being modeled, the specific multi-step synthesis required for this compound from known interstellar precursors is not established and would likely be inefficient.
Spectroscopic Data: Detection relies on matching astronomical signals to pre-recorded laboratory spectra of the target molecule. astrobiology.com Obtaining the precise rotational spectra for a molecule as large and flexible as this compound is a significant challenge in itself. Its numerous conformational isomers would produce a dense and potentially confusing spectrum, making an unambiguous identification difficult.
Degradation Pathways and Environmental Fate Academic Perspective
Hydrolytic Degradation in Aqueous Environments
Hydrolysis, a reaction with water, is a primary abiotic degradation pathway for many organic esters in aquatic environments. The process involves the cleavage of the ester bond to yield a carboxylic acid and an alcohol. For Hexyl 3-(hexyloxy)-2-methylpropanoate, this would result in the formation of 3-(hexyloxy)-2-methylpropanoic acid and hexanol.
The rate of hydrolysis is significantly influenced by pH. While the reaction with pure water is generally slow, it is catalyzed by both acids and bases. chemguide.co.ukstudymind.co.uklibretexts.org
Acid-Catalyzed Hydrolysis : Under acidic conditions, the hydrolysis of esters is a reversible reaction. chemguide.co.ukstudymind.co.uklibretexts.org An excess of water is required to drive the equilibrium towards the products. chemguide.co.uk
Base-Catalyzed Hydrolysis (Saponification) : In alkaline environments, hydrolysis is typically faster and is an irreversible process. chemguide.co.ukstudymind.co.uk This reaction yields the salt of the carboxylic acid and the corresponding alcohol. libretexts.orglibretexts.org
Given the structure of this compound, its susceptibility to hydrolysis is a key factor in its environmental persistence in aqueous systems.
Table 1: Predicted Hydrolytic Degradation Products of this compound
| Reactant | Condition | Product 1 | Product 2 |
|---|---|---|---|
| This compound | Acidic Hydrolysis | 3-(hexyloxy)-2-methylpropanoic acid | Hexanol |
| This compound | Alkaline Hydrolysis | Salt of 3-(hexyloxy)-2-methylpropanoic acid | Hexanol |
Biodegradation Pathways and Microbial Metabolism
Biodegradation is a critical pathway for the environmental removal of many organic compounds, including esters. Esters are generally considered to be biodegradable. acme-hardesty.com The biodegradability of an ester is influenced by its chemical structure. nih.govresearchgate.net
Key structural factors influencing the rate of biodegradation include:
Chain Length : Esters with a total carbon number between 12 and 18 have been suggested to exhibit good biodegradability. nih.govresearchgate.net
Branching : The presence of branching in the alcohol or acid moiety of an ester can hinder biodegradation. nih.govresearchgate.net The methyl group at the 2-position of the propanoate backbone in this compound could potentially slow down its microbial degradation compared to a linear analogue.
Unsaturation : The presence of double bonds can increase the rate of biodegradation. nih.govresearchgate.net
Microbial degradation of esters typically begins with enzymatic hydrolysis by esterases, which cleave the ester bond to form the constituent alcohol and carboxylic acid. These products are then further metabolized by microorganisms through pathways such as fatty acid oxidation and the tricarboxylic acid cycle. inchem.org The ether linkage may be cleaved by etherase enzymes, although this is generally a more recalcitrant bond compared to the ester linkage.
Table 2: Factors Influencing the Biodegradability of Esters
| Structural Feature | Impact on Biodegradation Rate |
|---|---|
| Optimal Carbon Chain Length (C12-C18) | Increases |
| Branching | Decreases |
| Unsaturation | Increases |
Oxidative Stability and Antioxidant Interactions
The oxidative stability of an organic compound refers to its resistance to reaction with oxygen. For esters, this is largely dependent on the presence of susceptible C-H bonds and unsaturated sites. The instability of esters to oxidation primarily occurs through contact with atmospheric oxygen, a process known as autoxidation. researchgate.net This process can be accelerated by heat, light, and the presence of metal ions. researchgate.net
The oxidation of lipids, which are natural esters, involves the reaction of molecular oxygen with unsaturated fatty acids via a free radical mechanism. researchgate.net Although this compound is a saturated molecule, the C-H bonds, particularly those adjacent to the ether and ester oxygen atoms, could be susceptible to oxidative attack, leading to the formation of hydroperoxides and subsequent degradation products.
The oxidative stability of esters can be enhanced by the addition of antioxidants. researchgate.net Antioxidants function by interrupting the free radical chain reactions of oxidation. The attachment of molecular side chains to esters has also been shown to improve their oxidation stability. mdpi.com
Conclusions and Future Research Directions
Unexplored Research Avenues for Hexyl 3-(hexyloxy)-2-methylpropanoate
The lack of existing research on this compound presents a wide array of unexplored research avenues. Key areas that warrant investigation include:
Physicochemical Properties: A fundamental starting point would be the thorough characterization of its physical and chemical properties. This includes determining its boiling point, melting point, viscosity, refractive index, and solubility in various solvents. These data are crucial for any potential application.
Spectroscopic and Crystallographic Analysis: Detailed spectroscopic analysis, including advanced NMR techniques and high-resolution mass spectrometry, would confirm its structure and provide insights into its conformational properties. If the compound can be crystallized, X-ray crystallography would provide definitive structural information.
Synthetic Optimization: A systematic study to optimize the synthesis of this compound would be valuable. This could involve exploring different catalytic systems, reaction conditions, and purification methods to develop a more efficient and environmentally benign synthetic route.
Material Science Applications: Given its structure, which includes both polar (ester, ether) and non-polar (hexyl chains) moieties, its potential as a plasticizer, a component in lubricants, or a specialty solvent could be investigated.
Biological Activity Screening: Its structural similarity to some biologically active esters and ethers suggests that it could be screened for various biological activities, such as antimicrobial, antifungal, or insecticidal properties.
Potential for Derivatization and Analog Development
The chemical structure of this compound offers several sites for derivatization, allowing for the synthesis of a library of analogs with potentially new and interesting properties.
Modification of the Ester Group: The hexyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of other esters, amides, or other carboxylic acid derivatives. This would allow for a systematic investigation of how the ester functionality influences the compound's properties.
Modification of the Ether Group: The hexyl ether could be cleaved under harsh conditions, but a more practical approach would be to synthesize analogs with different ether-linked alkyl chains. Varying the length and branching of this chain would impact the compound's steric and electronic properties.
Introduction of New Functional Groups: Functional groups could be introduced into the hexyl chains, although this would likely require starting from functionalized precursors. For example, introducing unsaturation or halogen atoms could significantly alter the reactivity and potential applications of the resulting analogs.
The development of such analogs would be crucial for structure-activity relationship (SAR) studies, particularly if any interesting properties are discovered for the parent compound.
Broader Implications for Ester and Ether Chemistry
While research on this compound itself is limited, the study of this and similar molecules has broader implications for the fields of ester and ether chemistry.
Development of Novel Synthetic Methodologies: The challenges associated with the selective synthesis and modification of such molecules can drive the development of new and more efficient synthetic methods in organic chemistry.
Expansion of Chemical Space for Material Science: The exploration of long-chain, bifunctional compounds like this compound expands the available chemical space for the design of new materials with tailored properties, such as advanced lubricants, biodegradable plasticizers, and novel surfactants.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
